Carbamic acid, ((1S,2R)-3-((3S,4aS,8aS)-3-(((1,1-dimethylethyl)amino)carbonyl)octahydro-2(1H)-isoquinolinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, (2S,3S)-tetrahydro-2-(1-methylethyl)-1,1-dioxido-3-thienyl ester
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Overview
Description
Carbamic acid, ((1S,2R)-3-((3S,4aS,8aS)-3-(((1,1-dimethylethyl)amino)carbonyl)octahydro-2(1H)-isoquinolinyl)-2-hydroxy-1-(phenylmethyl)propyl)-, (2S,3S)-tetrahydro-2-(1-methylethyl)-1,1-dioxido-3-thienyl ester is a complex organic compound It features a carbamic acid moiety and a variety of functional groups, including a phenylmethyl group, a hydroxy group, and a thienyl ester
Preparation Methods
The synthesis of this compound likely involves multiple steps, including the formation of the carbamic acid moiety and the incorporation of the various functional groups. Typical synthetic routes might involve:
Formation of the carbamic acid: This could be achieved through the reaction of an amine with carbon dioxide or a carbonyl compound.
Incorporation of the isoquinoline ring: This might involve cyclization reactions.
Addition of the thienyl ester: This could be done through esterification reactions.
Industrial production methods would likely involve optimizing these reactions for yield and purity, possibly using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions, including:
Oxidation: The hydroxy group could be oxidized to a carbonyl group.
Reduction: The carbamic acid moiety could be reduced to an amine.
Substitution: Various functional groups could be substituted with other groups under appropriate conditions.
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The major products would depend on the specific reactions and conditions used.
Scientific Research Applications
This compound could have several scientific research applications, including:
Medicinal Chemistry: It might be investigated for its potential as a drug candidate, particularly if it has biological activity.
Organic Synthesis: It could be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it has biological activity, it might interact with enzymes or receptors in the body, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds might include other carbamic acids with different functional groups or isoquinoline derivatives
Properties
CAS No. |
147949-29-9 |
---|---|
Molecular Formula |
C32H51N3O6S |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
[(2S,3S)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C32H51N3O6S/c1-21(2)29-28(15-16-42(29,39)40)41-31(38)33-25(17-22-11-7-6-8-12-22)27(36)20-35-19-24-14-10-9-13-23(24)18-26(35)30(37)34-32(3,4)5/h6-8,11-12,21,23-29,36H,9-10,13-20H2,1-5H3,(H,33,38)(H,34,37)/t23-,24+,25-,26-,27+,28-,29-/m0/s1 |
InChI Key |
DYRQCFKJNPXYSL-QXWHLYFESA-N |
Isomeric SMILES |
CC(C)[C@H]1[C@H](CCS1(=O)=O)OC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O |
Canonical SMILES |
CC(C)C1C(CCS1(=O)=O)OC(=O)NC(CC2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O |
Origin of Product |
United States |
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